

# Pamoate Salts in Pharmaceutical Development

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## Compound Focus: Disodium pamoate monohydrate

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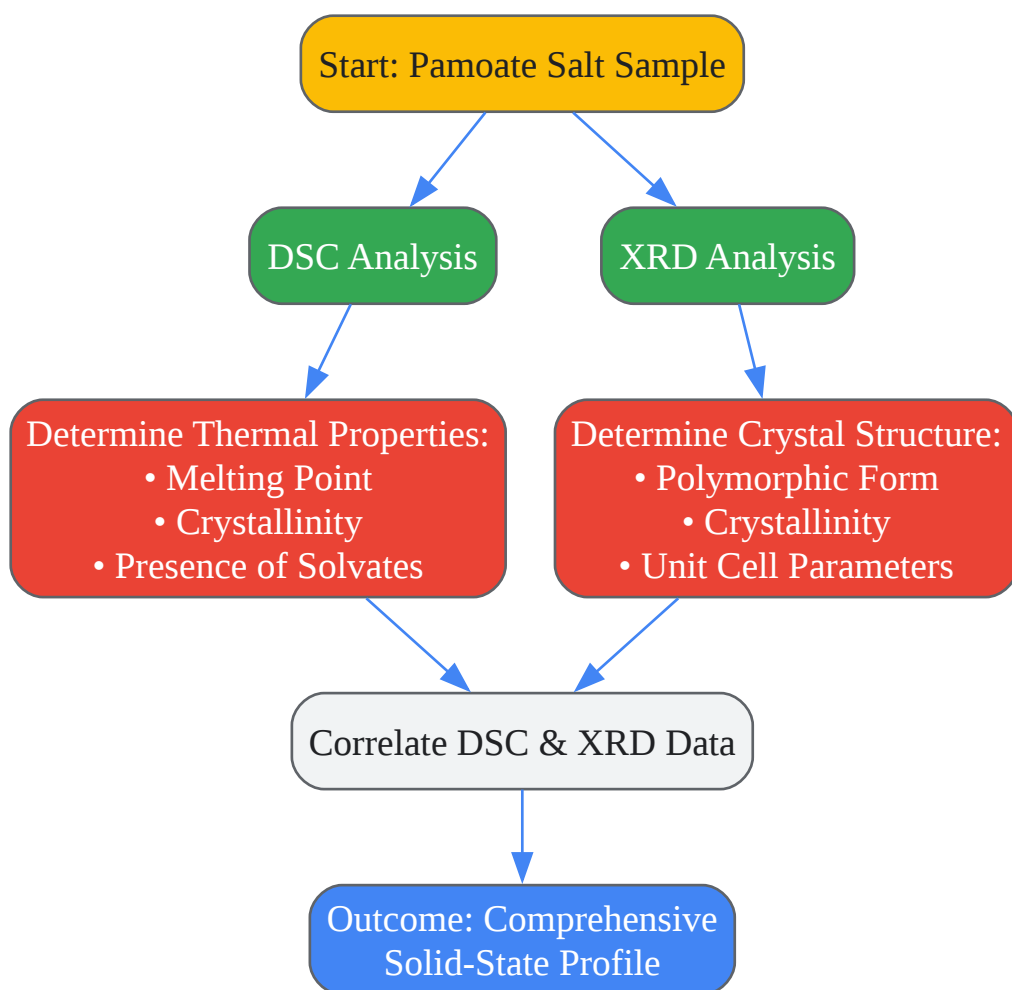
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Pamoate salts are a common choice in drug formulation, primarily used to create long-acting injectable (LAI) depot formulations due to their very low solubility. This property allows for a slow release of the active pharmaceutical ingredient (API) from the injection site, improving patient compliance [1] [2]. The table below summarizes the core characteristics and rationales for using pamoate salts.

Feature	Description & Rationale
Primary Use	Formulation of long-acting injectable (LAI) depot formulations [1] [2].
Key Property	Very low aqueous solubility, leading to sustained release of the API [2].
Common Applications	Antipsychotics (e.g., olanzapine, lurasidone), antiparasitics (e.g., pyrantel pamoate), antiandrogens [1].
Characterization Rationale	To confirm salt formation, identify solid-state form (polymorphs, hydrates), and predict dissolution/solubility behavior [3] [4].

## Characterization Techniques: DSC & XRD

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are fundamental techniques for characterizing the solid-state properties of pamoate salts. The workflow below outlines the characterization process.



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## Detailed Experimental Protocols

**1. Differential Scanning Calorimetry (DSC)** DSC measures the heat flow into or out of a sample as a function of temperature or time, providing key thermal data.

- **Purpose:** To determine melting points, assess crystallinity, detect polymorphic transitions, and identify solvates or hydrates [4].
- **Typical Protocol:**
  - **Sample Preparation:** A small, precisely weighed sample (typically 2-5 mg) is placed in a sealed aluminum crucible with a pinhole lid.
  - **Reference:** An empty, sealed crucible is used as a reference.
  - **Temperature Program:** The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from

25°C to 300°C).

- **Atmosphere:** An inert gas, such as nitrogen, is purged through the cell at a flow rate of 50 mL/min.
- **Data Analysis:** The resulting thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. The onset and peak temperatures, along with enthalpy changes ( $\Delta H$ ), are reported [4].

**2. X-ray Diffraction (XRD)** XRD is used to determine the crystal structure and phase purity of a solid material.

- **Purpose:** To identify the crystalline phase, distinguish between polymorphs (Forms A, B, etc.), and quantify the degree of crystallinity [3] [4].
- **Typical Protocol:**
  - **Instrumentation:** Powder X-ray Diffractometer (PXRD) with Cu K $\alpha$  radiation ( $\lambda = 1.5418 \text{ \AA}$ ).
  - **Sample Preparation:** The powdered sample is evenly packed onto a zero-background silicon sample holder to ensure a flat surface.
  - **Data Collection:** Data is collected over a  $2\theta$  range of, for example,  $5^\circ$  to  $40^\circ$ , with a step size of  $0.02^\circ$  and a counting time of 1-2 seconds per step.
  - **Data Analysis:** The diffraction pattern is analyzed by comparing the position ( $2\theta$ ) and intensity of the peaks to known reference patterns. This identifies the specific crystalline form and checks for the presence of amorphous content or other crystalline impurities [3] [2].

## Performance Comparison & Experimental Data

The following tables consolidate experimental data from the search results, comparing pamoate salts with other common salt forms.

**Table 1: Solubility and Release Performance Comparison**

API & Salt Form	Key Performance Data	Characterization Evidence	Reference
Lurasidone Pamoate (LP)	Aqueous solubility <b>reduced by 233-fold</b> compared to lurasidone hydrochloride (LH) [2].	PXRD & DSC confirmed crystalline salt formation. LP suspensions showed superior <i>in vitro</i> sustained release and a <b>45-day extended <i>in vivo</i> release</b> profile in IM injections [2].	[2]

API & Salt Form	Key Performance Data	Characterization Evidence	Reference
<b>Cinnarizine Pamoate</b>	Formed stable nanocarriers; pamoate used as a hydrophobic counterion to enable nanoparticle formation via rapid precipitation [5].	Successful encapsulation and tuning of API crystallinity confirmed the salt's low solubility and utility in novel delivery systems [5].	[5]
<b>Imipramine Pamoate</b>	Polymorphic forms characterized; different forms (I, II, III) exhibit distinct physicochemical properties [4].	DSC was used to identify melting points and polymorphic transitions. XRD (PXRD) was used to characterize the distinct crystal forms [4].	[4]

Table 2: Pamoate vs. Other Common Salt Formers

Property	Pamoate Salts	Hydrochloride (HCl) Salts	Mesylate Salts
<b>Solubility</b>	<b>Very low</b> , ideal for sustained release [2].	Typically high, for rapid dissolution [6].	Generally high [6].
<b>Hygroscopicity</b>	Low (hydrophobic nature).	Often high, can pose stability challenges [6].	Variable, often moderate to high [6].
<b>Primary Application</b>	Long-acting injectables (depot formulations) [1] [2].	Oral tablets, immediate-release formulations [6].	Oral and injectable formulations [6].
<b>Key Consideration</b>	Potential biological activity of pamoic acid (GPR35 agonist) [1].	Can be corrosive and may lower microenvironmental pH [6].	Good chemical stability, widely accepted [6].

## Formulation Considerations

- **Biological Activity of Pamoate:** Pamoic acid is not always a pharmacologically inert excipient. It has been identified as a potent agonist of the **GPR35** GPCR, which is expressed in the intestine, immune

cells, and neurons [1]. This activity should be considered during preclinical development, especially for non-oral routes of administration where systemic exposure might be significant.

- **Salt and Cocrystal Formation:** The solid form of pamoic acid in a formulation is crucial. It can exist as a neutral acid (in cocrystals) or as a mono- or di-anion (in salts). The formation of these different forms can be controlled by mechanochemical conditions and the choice of solvent, which directly impacts the final product's properties [3].
- **Particle Size Engineering:** For suspension-based depot injections, the particle size of the pamoate salt significantly impacts the release profile. Larger particles generally provide a more extended release duration [2].

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